molecular formula C15H14BrN3OS B10977027 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole CAS No. 618413-40-4

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

Cat. No.: B10977027
CAS No.: 618413-40-4
M. Wt: 364.3 g/mol
InChI Key: HQJKDADXGCTUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a furan ring, and a bromobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl chloride with 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism by which 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromobenzyl sulfanyl group may enhance its binding affinity to certain targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is unique due to the combination of its structural features, including the triazole and furan rings, as well as the bromobenzyl sulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

618413-40-4

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3OS/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3

InChI Key

HQJKDADXGCTUEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.